Defluoro-decarboxyl Ofloxacin-d3
Description
Properties
Molecular Formula |
C₁₇H₁₈D₃N₃O₂ |
|---|---|
Molecular Weight |
302.39 |
Synonyms |
2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one-d3; (±)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one-d3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Defluoro Decarboxyl Ofloxacin D3
Precursor Derivatization and Chemical Synthesis Approaches for Defluorinated and Decarboxylated Ofloxacin (B1677185) Analogs
The synthesis of the core scaffold of Defluoro-decarboxyl Ofloxacin-d3 necessitates a departure from the traditional synthetic routes of ofloxacin, which typically start with poly-fluorinated benzene (B151609) derivatives. The strategy involves the synthesis of a non-fluorinated and decarboxylated quinolone-benzoxazine ring system.
Selection of Starting Materials and Synthetic Intermediates
The synthesis of non-fluorinated analogs of ofloxacin has been reported, providing a basis for the selection of appropriate starting materials nih.gov. A plausible synthetic route would commence with a non-fluorinated benzoxazine (B1645224) intermediate. The key starting materials and intermediates would include:
2,3-dihydronitrobenzene derivatives: These can serve as precursors to the benzoxazine ring system, omitting the fluorine substituent found in typical ofloxacin syntheses.
Alaninol: This chiral building block is essential for the formation of the stereocenter in the oxazine (B8389632) ring. For the synthesis of a racemic mixture, aminopropanol (B1366323) can be utilized.
Diethyl ethoxymethylenemalonate (EMME): This reagent is crucial for the construction of the quinolone ring system.
N-methylpiperazine: This is required for the introduction of the C-10 substituent, a characteristic feature of ofloxacin and its analogs.
A proposed synthetic scheme would involve the initial synthesis of a non-fluorinated 7,8-dihydro-3-methyl-4H- nih.govnih.govbenzoxazine. This intermediate would then undergo condensation with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyridone ring.
Reaction Pathways for Targeted Defluorination and Decarboxylation
Achieving the "defluoro-decarboxyl" structure requires a synthetic design that either avoids the introduction of these functionalities or allows for their removal.
Defluorination: The most direct approach is to start the synthesis with non-fluorinated precursors, as outlined in the synthesis of non-fluorinated levofloxacin (B1675101) analogs nih.gov. This circumvents the need for a potentially challenging defluorination step on a complex heterocyclic system.
Decarboxylation: The carboxylic acid group at the 3-position is a hallmark of the antibacterial activity of fluoroquinolones. Its removal to generate the "decarboxyl" analog can be approached in two ways:
Post-synthesis decarboxylation: Quinolone-3-carboxylic acids can undergo decarboxylation under specific conditions. While often considered a degradation pathway, this reaction can be synthetically useful. Copper-catalyzed protodecarboxylation of aromatic carboxylic acids in the presence of a suitable solvent like quinoline (B57606) has been shown to be effective afinitica.com. The reaction typically requires elevated temperatures. Another method involves heating the carboxylic acid with a substance like soda lime libretexts.org. It is important to note that studies on decarboxylated fluoroquinolones have found that the absence of the carboxylic acid group significantly diminishes or eliminates antibacterial activity nih.gov.
Synthesis with a carboxyl group precursor: An alternative is to introduce a functional group at the 3-position that can be readily converted to a hydrogen atom. For instance, a synthetic route could be designed to incorporate a group that can be removed via a reductive or hydrolytic cleavage at a late stage of the synthesis.
A representative table of reaction conditions for the synthesis of a non-fluorinated quinolone precursor is presented below.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-aminophenol, 1,2-dibromoethane | K2CO3, DMF, 80°C | 3,4-dihydro-2H-1,4-benzoxazine | ~85 |
| 2 | 3,4-dihydro-2H-1,4-benzoxazine | Diethyl ethoxymethylenemalonate, 140°C | Diethyl 2-((3,4-dihydro-2H-1,4-benzoxazin-4-yl)methylene)malonate | ~90 |
| 3 | Diethyl 2-((3,4-dihydro-2H-1,4-benzoxazin-4-yl)methylene)malonate | Dowtherm A, 250°C | Ethyl 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylate | ~70 |
| 4 | Ethyl 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylate | N-methylpiperazine, DMSO, 120°C | Ethyl 10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylate | ~80 |
| 5 | Ethyl 10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylate | NaOH, H2O/EtOH, reflux | 10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylic acid | ~95 |
| 6 | 10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylic acid | Cu2O, quinoline, 190°C (Microwave) | Defluoro-decarboxyl Ofloxacin | ~60-70 |
Targeted Deuterium (B1214612) (d3) Incorporation Techniques
The incorporation of a trideuteromethyl (CD3) group is a common strategy in isotopic labeling to study metabolic pathways, as the C-D bond is stronger than the C-H bond, potentially altering the rate of metabolism nih.govresearchgate.net. For this compound, the target for deuteration is the methyl group on the oxazine ring.
Methods for Selective Deuteration at Specific Molecular Positions
Selective deuteration of a methyl group on a complex heterocyclic scaffold can be achieved through several methods:
Use of deuterated building blocks: The most straightforward approach is to use a deuterated precursor in the initial stages of the synthesis. In this case, deuterated alaninol (alaninol-d3) could be used to introduce the CD3 group. This method ensures high isotopic enrichment at the desired position.
Hydrogen-Deuterium (H/D) exchange: Post-synthetic H/D exchange reactions can be employed. For methyl groups on heterocyclic rings, base-catalyzed exchange using a deuterium source like D2O with a suitable base (e.g., NaOD) can be effective nih.gov. The conditions, such as temperature and reaction time, need to be carefully optimized to achieve high deuterium incorporation without affecting other parts of the molecule.
Use of deuterated methylating agents: If the synthetic route allows for the late-stage introduction of the methyl group, deuterated methylating agents such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6 can be used.
Optimization of Deuterium Exchange and Labeling Efficiency
Achieving high deuterium labeling efficiency is crucial for the utility of the isotopically labeled compound. Several factors influence the efficiency of deuterium incorporation:
Choice of deuterium source: The isotopic purity of the deuterium source (e.g., D2O, CD3I) directly impacts the maximum achievable isotopic enrichment of the final product.
Catalyst and reaction conditions: For H/D exchange reactions, the choice of catalyst (acid or base) and optimization of temperature, pressure, and reaction time are critical nih.govresearchgate.net. For instance, nanostructured iron catalysts have been shown to be effective for the deuteration of various heterocyclic compounds using D2O nih.gov.
Solvent: The choice of solvent can influence the rate and selectivity of the deuteration reaction. Aprotic solvents are often preferred to minimize back-exchange.
Optimization of Synthetic Yields and Radiochemical/Isotopic Purity
Optimization of Synthetic Yields:
Reaction parameter screening: A systematic screening of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent should be performed for each step of the synthetic sequence.
Purification techniques: Efficient purification methods, such as column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), are essential to isolate the desired product in high purity at each stage.
Radiochemical/Isotopic Purity:
Analytical techniques for purity assessment: The isotopic purity of the final compound must be rigorously determined. High-resolution mass spectrometry (HRMS) is a powerful tool for determining the extent of deuterium incorporation by analyzing the relative abundance of the different isotopologues nih.govrsc.orgresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 2H NMR, is also invaluable for confirming the position and extent of deuteration nih.govrsc.org.
Minimizing isotopic scrambling: Reaction conditions should be chosen to minimize the risk of isotopic scrambling, where deuterium atoms are unintentionally incorporated into other positions of the molecule. This is particularly important in H/D exchange reactions.
The following table summarizes the key analytical techniques used for assessing the isotopic purity of deuterated compounds.
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, allowing for the differentiation and quantification of isotopologues (D0, D1, D2, d3, etc.). | High sensitivity, low sample consumption, provides direct information on the distribution of isotopic labeling. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H NMR | Disappearance or reduction of proton signals at the site of deuteration provides evidence of deuterium incorporation. | Confirms the position of deuteration, can provide quantitative information on the degree of labeling. nih.gov |
| ²H NMR | Direct detection of deuterium signals, confirming the presence and location of the deuterium label. | Unambiguous detection of deuterium, useful for complex molecules where ¹H NMR signals may overlap. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the labeled compound from non-labeled impurities, followed by mass analysis to determine isotopic purity. | Combines the separation power of LC with the detection capabilities of MS, suitable for complex mixtures. acs.org |
By carefully selecting starting materials, optimizing reaction pathways for defluorination and decarboxylation, employing selective deuterium incorporation techniques, and rigorously controlling the purity at each step, the synthesis of this compound can be achieved for its intended applications in pharmaceutical research.
Chromatographic Purification and Isolation of Synthetic Products
The purification of the final product, this compound, and intermediate compounds is crucial to ensure high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the separation of ofloxacin and its related substances nih.govnih.govmdpi.comsielc.com.
A suitable RP-HPLC method for the purification of this compound would typically employ a C18 or C8 stationary phase nih.govmdpi.com. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, usually with a slightly acidic pH to ensure the ionization and retention of the basic piperazine (B1678402) moiety nih.govmdpi.com. The use of an ion-pairing reagent can also improve the separation quality nih.gov.
Detection is commonly performed using a UV detector, as fluoroquinolones exhibit strong absorbance in the UV region, typically around 280-300 nm nih.gov. For more sensitive analyses, a fluorescence detector or a mass spectrometer (MS) can be utilized nih.gov.
Table 1: Illustrative RP-HPLC Parameters for Purification
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | 30 °C |
This table presents a hypothetical set of parameters based on common practices for the analysis of related compounds and should be optimized for the specific separation.
The collected fractions containing the purified product are then typically subjected to a solvent evaporation step to yield the final, isolated this compound. The purity of the final compound can be assessed using the same HPLC method.
Environmental Occurrence, Fate, and Degradation Mechanisms of Defluoro Decarboxyl Ofloxacin Analogs
Occurrence and Distribution in Environmental Compartments
The presence of Ofloxacin (B1677185) and its transformation products is a matter of growing scientific concern due to potential risks to living organisms. nih.gov These compounds are released into the environment primarily through treated and untreated wastewater effluents.
Detection in Aquatic Environments (e.g., wastewater, surface water, groundwater)
The parent compound, Ofloxacin, is frequently detected in various aquatic systems worldwide. frontiersin.orgnih.gov Transformation products, including those formed through decarboxylation, are identified in water samples, particularly in studies analyzing the effectiveness of advanced water treatment processes. nih.gov For instance, Ofloxacin has been detected in all surface water samples from a Brazilian aquaculture facility, with other related antibiotics also present. nih.gov While specific concentrations for Defluoro-decarboxyl Ofloxacin are not always reported separately from other transformation products, its formation is a recognized pathway in aquatic systems undergoing treatment. nih.govnih.gov Advanced oxidation processes applied to wastewater are known to generate a variety of transformation products from parent pharmaceutical compounds. mdpi.com
Table 1: Detection of Parent Compound Ofloxacin in Aquatic Environments
| Environment | Concentration Range | Location/Study Details |
| Surface Water | 0.7 ng/L - 389.2 ng/L (for various pharmaceuticals) | Três Marias reservoir, Brazil nih.gov |
| Rivers | Detected (among main fluoroquinolones) | 11 rivers in Hong Kong frontiersin.org |
| Global Surface Waters | Not Detected - 70.1 ng/L (average for PFOS) | 41 cities in 15 countries nih.gov |
This table shows concentrations for the parent compound or related compounds, as specific environmental monitoring data for Defluoro-decarboxyl Ofloxacin is often embedded within broader studies on Ofloxacin's fate.
Presence in Soil, Sediment, and Plant Matrices
Once introduced into terrestrial environments, often through the application of biosolids or treated wastewater for irrigation, Ofloxacin and its analogs can interact with soil and sediment. A study successfully isolated a novel Bacillus sp. strain (HD1) capable of degrading Ofloxacin from a soil environment previously contaminated with the antibiotic. nih.gov This indicates not only the presence of the parent compound in soil but also the active degradation processes that can lead to the formation of transformation products like Defluoro-decarboxyl Ofloxacin within the soil matrix. nih.gov The persistence and transformation of these compounds in soil are influenced by factors such as microbial activity, soil composition, and chemical conditions.
Abiotic Transformation Processes
Abiotic processes, driven by light or chemical reactions, are key mechanisms in the transformation of Ofloxacin in the environment.
Photolytic Degradation Pathways (Direct and Indirect Photolysis)
Photolysis, or degradation by light, is a major pathway for Ofloxacin transformation. nih.gov Studies have shown that Ofloxacin degrades rapidly under UV irradiation and natural sunlight. nih.govacs.org The process can occur through two main routes:
Direct Photolysis: Where the Ofloxacin molecule itself absorbs light energy, leading to its breakdown.
Indirect Photolysis: Where other substances in the water, known as photosensitizers (like acetone (B3395972) or natural organic matter), absorb light and produce reactive species that then attack the Ofloxacin molecule. nih.gov
Research has identified that one of the primary transformation routes during photolytic and photocatalytic treatment is decarboxylation, a key step in forming Defluoro-decarboxyl Ofloxacin. nih.govresearchgate.net The specific rate of photolysis can be influenced by the light source, with blue light showing very fast kinetics for Ofloxacin transformation in some catalytic systems. acs.org
Hydrolysis and Other Chemical Transformation Mechanisms (e.g., Oxidation, Reduction)
Ofloxacin is generally stable against hydrolysis under typical environmental conditions due to its chemical structure. nih.gov However, it is susceptible to degradation via advanced oxidation processes (AOPs), which are often used in wastewater treatment. cabidigitallibrary.orgmdpi.com These processes generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), that can effectively break down the Ofloxacin molecule. nih.govnih.gov
Mass spectrometry analysis of degradation products from these oxidative processes confirms that decarboxylation is a significant degradation pathway. nih.gov For example, a photo-Fenton process using an MIL-88A(Fe) catalyst identified hydroxyl radicals as the main active species responsible for degrading Ofloxacin, with decarboxylation being one of the initial steps. nih.gov
Biotic Degradation in Environmental Systems
Microorganisms play a vital role in the breakdown of organic contaminants, including antibiotics. Several studies have focused on the biodegradation of Ofloxacin by bacteria. frontiersin.orgnih.gov
A novel bacterial strain, Bacillus sp. HD1, isolated from contaminated soil, demonstrated the ability to degrade 66.2% of an initial Ofloxacin concentration (5 mg/L) within seven days under optimal laboratory conditions. frontiersin.orgnih.gov Analysis of the degradation byproducts revealed that the transformation pathways included oxidation of the piperazine (B1678402) ring, demethylation, and hydroxylation. frontiersin.orgnih.gov While Defluoro-decarboxyl Ofloxacin was not explicitly named as a product in this study, the identified processes are consistent with the types of reactions that would lead to its formation.
However, some transformation products of Ofloxacin have been found to be resistant to further biodegradation. nih.govresearchgate.net A study using the Closed Bottle test found that photolytically generated transformation products were not readily biodegradable, possibly due to the persistence of the fluorine atom in their structures. nih.govresearchgate.net This suggests that while biotic processes can initiate the breakdown of Ofloxacin, some resulting analogs may persist in the environment.
Microbial Biotransformation and Biodegradation Potential in Soil and Water
The transformation of ofloxacin into its various byproducts, including Defluoro-decarboxyl Ofloxacin, is significantly influenced by microbial activity in both terrestrial and aquatic environments. While direct studies on the biodegradation of Defluoro-decarboxyl Ofloxacin-d3 are limited, research on the parent compound, ofloxacin, provides crucial insights into the formation of such analogs.
In soil and water, microbial communities play a pivotal role in the degradation of fluoroquinolones. The primary processes determining the persistence of these compounds are sorption to organic particles and degradation or transformation. nih.gov Microbial degradation is considered a key mechanism for the removal of fluoroquinolones from the environment.
Studies have demonstrated that the biotransformation of ofloxacin can occur through various reactions, including hydroxylation, defluorination, and decarboxylation, often targeting the piperazine ring of the molecule. researchgate.net These transformations are carried out by a diverse range of microorganisms. For instance, research has shown that ofloxacin can be degraded by certain microalgae and fungi. researchgate.net The degradation process can lead to the formation of intermediates with reduced antibacterial potency. nih.gov
Photolytic and photocatalytic treatments of ofloxacin have been shown to produce transformation products through decarboxylation and the opening of the piperazinyl ring. nih.gov While these products were found to be not readily biodegradable, the presence of a readily biodegradable carbon source, such as sodium acetate, was observed to drastically increase the biodegradation percentage for some photolytically treated samples. nih.gov This suggests that co-metabolism, where microorganisms degrade a substance with the help of another organic compound, could be a significant factor in the environmental fate of ofloxacin transformation products.
Identification of Microbial Strains and Enzymes Involved in Environmental Defluorination and Decarboxylation
Specific microbial strains have been identified for their ability to degrade ofloxacin and other fluoroquinolones, processes that can lead to the formation of defluorinated and decarboxylated analogs.
One notable bacterium is Labrys portucalensis F11, which has been shown to degrade ofloxacin, norfloxacin, and ciprofloxacin. nih.gov The biotransformation by this strain primarily involves the cleavage of the piperazine ring and the displacement of the fluorine substituent. nih.gov
In denitrifying sludge, which is relevant to wastewater treatment environments, several genera have been identified as key players in the degradation of ofloxacin. These include Microbacterium, Simplicispira, Alicycliphilus, Reyranella, Sediminibacterium, and Acidovorax. nih.govresearchgate.net
The enzymatic machinery responsible for these transformations is also a subject of ongoing research. Enzymes such as cytochrome P450 have been implicated in the metabolism of ofloxacin in acclimated sludge, suggesting their role in the initial breakdown of the antibiotic. nih.govresearchgate.net These enzymes are known for their ability to catalyze the oxidation of a wide variety of compounds, making them likely candidates for the initial steps of ofloxacin degradation that could lead to defluorination and decarboxylation.
The following table summarizes some of the microbial genera and enzymes implicated in the degradation of ofloxacin:
| Microbial Genus/Enzyme | Environment | Potential Role in Degradation |
| Labrys portucalensis | Culture Medium | Cleavage of piperazine ring, defluorination |
| Microbacterium | Denitrifying Sludge | Degradation of ofloxacin |
| Simplicispira | Denitrifying Sludge | Metabolism of antibiotics |
| Acidovorax | Denitrifying Sludge | Degradation of ofloxacin |
| Cytochrome P450 | Denitrifying Sludge | Drug metabolism, initial degradation steps |
Mass Balance Studies of Environmental Fate
Currently, there is a lack of specific mass balance studies that focus explicitly on the environmental fate of this compound. Research in this area has predominantly centered on the parent compound, ofloxacin.
While direct data for Defluoro-decarboxyl Ofloxacin is unavailable, studies on ofloxacin in wastewater treatment processes have utilized mass spectrometry to identify various transformation products. nih.govnih.gov These studies confirm that ofloxacin undergoes transformation, leading to the formation of various metabolites. However, quantifying the exact percentage of ofloxacin that is converted to Defluoro-decarboxyl Ofloxacin under different environmental conditions requires further targeted research. The development of analytical standards for this specific analog is a critical step to enable accurate quantification in environmental samples and conduct reliable mass balance assessments.
Mechanistic Research and Ecotoxicological Implications Non Clinical
Comparative Biochemical Reactivity of Defluoro-decarboxyl Ofloxacin (B1677185) with Parent Ofloxacin and Other Metabolites in In Vitro Systems
The biochemical reactivity of Defluoro-decarboxyl Ofloxacin-d3 is best understood in the context of its parent compound, Ofloxacin, and its other known metabolites. Ofloxacin itself is subject to several metabolic and degradative transformations. In vivo studies on rats, dogs, and monkeys have identified three primary metabolites: the ester glucuronide of ofloxacin (M-1), desmethyl ofloxacin (M-3), and ofloxacin N-oxide (M-4) nih.gov. These transformations involve O-acyl glucuronidation, N-demethylation at the piperazinyl ring, and N-oxidation nih.gov.
In environmental contexts, particularly during advanced oxidation processes like ozonation or photocatalysis, Ofloxacin undergoes more extensive degradation. The primary reaction pathways involve the breakdown of the piperazinyl and quinolone moieties nih.gov. Common reactions include hydroxylation, decarboxylation, and the opening of the piperazinyl ring nih.govnih.gov. For instance, ozonation of Ofloxacin leads to by-products resulting from reactions with both molecular ozone (O₃) and hydroxyl radicals (•OH) nih.gov.
Defluoro-decarboxyl Ofloxacin is a transformation product resulting from two significant chemical changes: the removal of the fluorine atom and the loss of the carboxylic acid group. The C-F bond in fluoroquinolones is generally strong, but its cleavage can occur under certain advanced oxidation conditions. The decarboxylation of the carboxylic acid group is a more commonly observed transformation pathway for Ofloxacin nih.govoaepublish.com.
While direct comparative in vitro reactivity data for this compound is not extensively documented in the literature, its reactivity can be inferred. The loss of the carboxylic acid group would significantly alter the molecule's acidity and its ability to chelate metal ions. The removal of the fluorine atom, which contributes to the parent drug's antibacterial potency by interacting with DNA gyrase, would likely reduce its specific biological activity wikipedia.org. The reactivity of this metabolite would therefore differ substantially from Ofloxacin and its other fluorinated degradation products.
Table 1: Known Metabolites and Degradation Products of Ofloxacin
| Name | Transformation Type | Context | Reference |
| Ofloxacin ester glucuronide | O-acyl glucuronidation | In vivo (rats, dogs, monkeys) | nih.gov |
| Desmethyl Ofloxacin | N-demethylation | In vivo (rats, dogs, monkeys) | nih.gov |
| Ofloxacin N-oxide | N-oxidation | In vivo (rats, dogs, monkeys) | nih.gov |
| Decarboxylated Ofloxacin | Decarboxylation | Environmental Degradation | nih.govoaepublish.com |
| Hydroxylated Products | Hydroxylation | Environmental Degradation | nih.govnih.gov |
Role of Deuterium (B1214612) Labeling in Elucidating Reaction Mechanisms and Pathways
The "-d3" designation in this compound signifies that the molecule has been labeled with three deuterium atoms, which are stable, heavy isotopes of hydrogen. This isotopic labeling is a powerful tool in scientific research for elucidating complex reaction mechanisms and metabolic pathways without altering the chemical properties of the compound.
In the context of studying a metabolite like Defluoro-decarboxyl Ofloxacin, deuterium labeling serves several key functions:
Pathway Tracing: When a deuterated parent compound is introduced into a biological or environmental system, the deuterium atoms act as a traceable signature. Using mass spectrometry (MS), researchers can distinguish the labeled metabolites from the pool of naturally occurring (non-labeled) molecules. This allows for the unambiguous identification of transformation products originating from the initial compound.
Quantification: Stable isotope dilution analysis is a gold standard for quantification. By adding a known amount of the deuterated standard (e.g., this compound) to a sample, the concentration of the non-deuterated analogue can be measured with high precision and accuracy. The labeled compound serves as an internal standard that corrects for sample loss or ionization suppression during analysis.
Mechanism Elucidation: Deuterium labeling can help determine the specific sites of metabolic attack and unravel reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can provide evidence for which bonds are broken during the rate-determining step of a reaction. While the "-d3" label is often on a methyl group, which may or may not be involved in the primary degradation reactions, its presence is crucial for tracing the core molecular structure through various transformations.
The use of deuterated standards is a well-established method for improving the sensitivity and reliability of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolic and environmental studies nih.gov.
Assessment of Transformation Product Persistence and Degradability in Environmental Contexts
The persistence of pharmaceutical transformation products in the environment is a significant concern. Studies on Ofloxacin have shown that while the parent compound can be degraded through various processes, its transformation products (TPs) often exhibit considerable persistence nih.govoaepublish.com.
Photolytic and photocatalytic degradation products of Ofloxacin have been found to be resistant to biodegradation nih.gov. In one study, the biodegradability of these TPs was near zero in a standard Closed Bottle test. This persistence was attributed, in part, to the presence of the fluorine atom in the molecular structure nih.gov. This suggests that a "defluoro-" metabolite like Defluoro-decarboxyl Ofloxacin might have different persistence characteristics compared to its fluorinated counterparts. The removal of the fluorine atom could potentially increase its susceptibility to microbial degradation.
In Vitro Ecotoxicological Studies of Environmental Transformation Products on Aquatic and Terrestrial Organisms (Excluding Human Toxicity)
The ecotoxicity of Ofloxacin and its degradation products is a subject of growing research, as these compounds are frequently detected in aquatic environments. nih.govresearchgate.net While specific data for this compound is limited, studies on the mixture of TPs generated from Ofloxacin provide valuable insights into potential environmental risks.
It has been observed that the degradation of Ofloxacin does not always lead to detoxification. In some cases, the resulting by-products can be more toxic than the parent compound nih.gov. For example, ozonation by-products of Ofloxacin were estimated to have a higher potential toxicity nih.gov.
In vitro and microcosm studies have evaluated the effects of Ofloxacin and its TPs on a range of non-target organisms:
Bacteria: Ofloxacin is inherently an antibacterial agent, and its presence in water can impact microbial communities. It was found to be toxic to Vibrio fischeri and Pseudomonas putida nih.gov.
Algae and Cyanobacteria: Ofloxacin shows significant toxicity towards photosynthetic organisms. It inhibited the growth of the green algae Pseudokirchneriella subcapitata and the cyanobacterium Microcystis aeruginosa. nih.govnih.gov Chronic exposure can alter the structure and function of prokaryotic communities, reducing their photosynthetic and metabolic capacity nih.gov.
Crustaceans: In chronic toxicity tests lasting 42 days, Ofloxacin exposure led to a significant reduction in the fertility of the freshwater crustacean Daphnia magna at concentrations of 5000 μg L⁻¹ researchgate.net.
Protozoa: The protozoan Tetrahymena thermophila was reported to be less sensitive to the parent Ofloxacin compound but was affected by the effluent from a sewage treatment plant containing its transformation products nih.gov.
These findings indicate that transformation products of Ofloxacin, which would include species like Defluoro-decarboxyl Ofloxacin, are biologically active and can pose a risk to aquatic ecosystems. The specific toxicity of Defluoro-decarboxyl Ofloxacin would be influenced by the loss of the fluorine atom and carboxylic acid group, which could alter its mode of action and bioavailability to different organisms.
Table 2: Summary of Ecotoxicological Effects of Ofloxacin and its Transformation Products on Aquatic Organisms
| Organism | Species | Effect Observed | Reference |
| Bacteria | Vibrio fischeri, Pseudomonas putida | Toxicity/Inhibition | nih.gov |
| Algae | Pseudokirchneriella subcapitata | Growth Inhibition, Toxicity | nih.govmdpi.com |
| Cyanobacteria | Microcystis aeruginosa | Growth Inhibition, Altered Community Structure | nih.gov |
| Crustacean | Daphnia magna | Reduced Fertility (Chronic Exposure) | researchgate.net |
| Protozoan | Tetrahymena thermophila | Sensitive to Treated Effluent | nih.gov |
Future Directions and Emerging Research Avenues for Defluoro Decarboxyl Ofloxacin D3
Development of Novel Analytical Reference Standards and Advanced Methodologies for Trace Analysis
The development of novel analytical reference standards is crucial for the accurate quantification of trace amounts of Defluoro-decarboxyl Ofloxacin-d3 and other metabolites in various matrices. High-purity reference materials are essential for validating new analytical methods and ensuring the reliability of monitoring data.
Advanced methodologies are being explored for the trace analysis of ofloxacin (B1677185) and its degradation products. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are instrumental in identifying and quantifying these compounds at very low concentrations. nih.govnih.gov For instance, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to identify various transformation products of ofloxacin. nih.gov Furthermore, fluorescence spectroscopy, a rapid and sensitive technique, shows promise for the characterization and semi-quantification of fluoroquinolones in environmental samples, potentially overcoming the limitations of more complex methods. nih.gov The development of methods like capillary electrophoresis with laser-induced fluorescence (LIF) detection offers high sensitivity and selectivity for the analysis of ofloxacin and its metabolites, even in complex matrices like urine, without extensive sample preparation. nih.gov
| Analytical Technique | Application | Key Findings |
| HPLC-MS/MS | Identification and quantification of ofloxacin transformation products. nih.govnih.gov | Enables detection of intermediates formed during degradation processes, such as cleavage of the piperazine (B1678402) ring. nih.gov |
| UPLC-MS/MS | Identification of ofloxacin transformation products during photolytic and photocatalytic treatment. nih.gov | Revealed that transformation products were not readily biodegradable. nih.gov |
| Fluorescence Spectroscopy | Characterization and semi-quantification of fluoroquinolones in environmental samples. nih.gov | Offers a prompt and sensitive method for identifying fluoroquinolones and distinguishing them from other substances like humic acids. nih.gov |
| Capillary Electrophoresis (LIF) | Simultaneous separation and enantioseparation of ofloxacin and its metabolites in human urine. nih.gov | Provides high sensitivity and allows for direct injection of urine samples. nih.gov |
Application of Advanced Omics Approaches in Metabolic Profiling and Flux Analysis in Complex Biological Systems (Non-Human)
Advanced "omics" technologies, including genomics, proteomics, and metabolomics, are powerful tools for understanding the metabolic fate of fluoroquinolones in non-human biological systems. nih.govnih.gov These approaches provide a holistic view of the molecular changes that occur in microorganisms when exposed to antibiotics like ofloxacin.
Metabolic profiling, a key component of metabolomics, allows for the comprehensive identification and quantification of metabolites, including this compound, in various biological samples. This can reveal the specific metabolic pathways involved in the degradation of the parent compound. For example, studies on bacterial degradation of ofloxacin have identified key processes like the oxidation, demethylation, and hydroxylation of the piperazine ring. frontiersin.org
Metabolic flux analysis can further elucidate the rates of metabolic reactions within a biological system, providing a dynamic understanding of how microorganisms process these compounds. By integrating different omics data, researchers can build comprehensive models of antibiotic metabolism in complex microbial communities, such as those found in wastewater treatment plants or contaminated soils. nih.govmdpi.com This knowledge is critical for predicting the environmental fate of fluoroquinolones and their metabolites.
| Omics Approach | Application in Fluoroquinolone Research | Potential Insights |
| Genomics | Identifying genes responsible for antibiotic resistance and degradation in bacteria. nih.gov | Uncovering novel enzymatic pathways for fluoroquinolone biotransformation. |
| Proteomics | Studying changes in protein expression in microorganisms exposed to ofloxacin. nih.gov | Identifying key enzymes and transporters involved in ofloxacin metabolism and efflux. |
| Metabolomics | Profiling the full range of metabolites produced during ofloxacin degradation. nih.govfrontiersin.org | Characterizing the complete degradation pathway and identifying persistent or bioactive metabolites. |
Exploration of Innovative Bioremediation and Advanced Oxidation Strategies for Environmental Contamination of Fluoroquinolones and their Metabolites
The widespread presence of fluoroquinolones like ofloxacin in the environment necessitates the development of effective remediation strategies. nih.gov Both bioremediation and advanced oxidation processes (AOPs) are promising avenues for mitigating this contamination. researchgate.netnih.gov
Bioremediation utilizes microorganisms to break down pollutants. Researchers have isolated bacterial strains, such as Bacillus sp. and Labrys portucalensis, that can effectively degrade ofloxacin. nih.govfrontiersin.org These microorganisms often work by cleaving the piperazine ring and displacing the fluorine substituent, leading to intermediates with reduced antibacterial activity. nih.gov The co-degradation of ofloxacin in processes like solid-phase denitrification is also being investigated, revealing the complex interactions between antibiotic degradation and other microbial processes. nih.gov
Advanced Oxidation Processes (AOPs) employ highly reactive species, such as hydroxyl radicals, to decompose organic pollutants. mdpi.com Various AOPs, including ozonation, photocatalysis (e.g., UV/TiO2), and Fenton-based processes, have shown high efficiency in degrading fluoroquinolones. nih.govresearchgate.netnih.govnih.gov For example, the UV/TiO2 process can achieve significant degradation of ofloxacin, and its efficiency can be further enhanced by the addition of hydrogen peroxide. nih.govrsc.org Studies have shown that AOPs can lead to decarboxylation and opening of the piperazinyl ring of ofloxacin. nih.gov Combining different AOPs, such as photo-Fenton assisted ozonation, can result in even higher degradation efficiencies. nih.gov
| Remediation Strategy | Mechanism | Key Findings |
| Bioremediation | Microbial degradation of ofloxacin. nih.govfrontiersin.org | Isolation of bacterial strains capable of cleaving the piperazine ring and defluorination, reducing antibacterial potency. nih.gov |
| Advanced Oxidation (UV/TiO2) | Photocatalytic degradation using UV light and a titanium dioxide catalyst. nih.govrsc.org | High degradation efficiency of ofloxacin, further increased with the addition of hydrogen peroxide. nih.govrsc.org |
| Advanced Oxidation (Fenton) | Oxidation using hydrogen peroxide and iron ions. nih.govresearchgate.netmdpi.com | Effective in degrading ofloxacin, with the initial step often being decarboxylation. researchgate.net |
| Advanced Oxidation (Ozonation) | Degradation using ozone. nih.govresearchgate.netnih.gov | Can be a cost-effective method for degrading fluoroquinolones. nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling for Predictive Studies of Reactivity, Stability, and Biotransformation Pathways
Computational chemistry and molecular modeling are becoming increasingly valuable tools for predicting the behavior of molecules like this compound. These in silico approaches can provide insights into the reactivity, stability, and potential biotransformation pathways of fluoroquinolones and their metabolites.
Density functional theory (DFT) can be used to calculate properties like bond dissociation energies, helping to understand the likelihood of different degradation reactions. mdpi.comresearchgate.net This information can be used to predict the primary degradation pathways in advanced oxidation processes, such as piperazine ring cleavage, defluorination, and decarboxylation. mdpi.comresearchgate.net
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of fluoroquinolones with their biodegradability or toxicity. nih.gov By creating 3D-QSAR models, researchers can visualize how different structural features influence these properties, which can guide the design of more environmentally friendly drugs. nih.gov These computational tools, when combined with experimental data, provide a powerful platform for assessing the environmental risks of fluoroquinolones and their metabolites and for designing strategies to mitigate their impact.
| Computational Method | Application | Predictive Capability |
| Density Functional Theory (DFT) | Calculating bond dissociation energies and reaction pathways. mdpi.comresearchgate.net | Predicts the most likely degradation pathways in AOPs and biotransformation. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biodegradability and toxicity. nih.gov | Screens for fluoroquinolone derivatives with improved environmental friendliness and functionality. |
| Molecular Docking | Simulating the interaction between fluoroquinolones and enzymes. nih.gov | Evaluates the biodegradability of different fluoroquinolone compounds by specific microorganisms. |
Q & A
Q. How are trace-level impurities in this compound characterized, and what thresholds define analytical suitability?
- Methodological Answer : Ultra-high-performance LC (UHPLC) with charged aerosol detection (CAD) quantifies impurities at <0.1% levels. Thresholds follow ICH Q3 guidelines, with structural elucidation via MSⁿ fragmentation for unknown peaks .
Key Considerations for Experimental Design
- Isotopic Purity Validation : Mandatory for SIL-IS applications to avoid quantification bias .
- Matrix Effects : Preclude assumptions of uniform recovery across biological/environmental matrices .
- Degradation Studies : Require controlled light, temperature, and pH conditions to isolate specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
